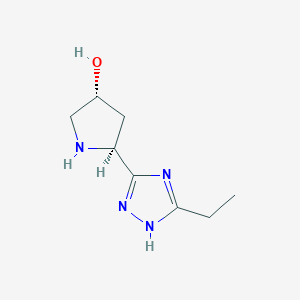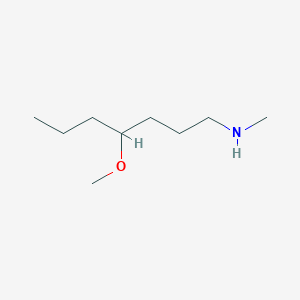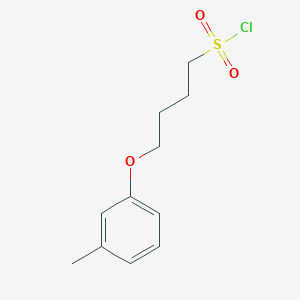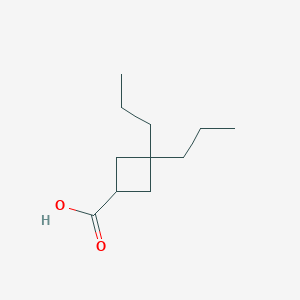
3,3-Dipropylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dipropylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclobutanecarboxylic acid, where two propyl groups are attached to the third carbon of the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutanecarboxylic acid with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or borane.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with halogens or other functional groups using reagents like halogens (chlorine, bromine) or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dipropylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propyl groups may interact with hydrophobic regions of proteins or membranes, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarboxylic acid: The parent compound without the propyl groups.
3,3-Dimethylcyclobutane-1-carboxylic acid: A similar compound with methyl groups instead of propyl groups.
3,3-Diethylcyclobutane-1-carboxylic acid: A compound with ethyl groups instead of propyl groups.
Uniqueness: 3,3-Dipropylcyclobutane-1-carboxylic acid is unique due to the presence of two propyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
3,3-dipropylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-3-5-11(6-4-2)7-9(8-11)10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WUJQUGIKVSIITB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC(C1)C(=O)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


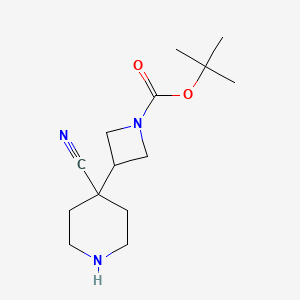
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)

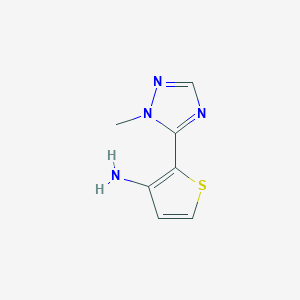
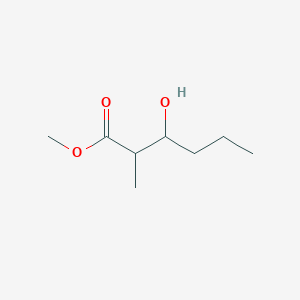
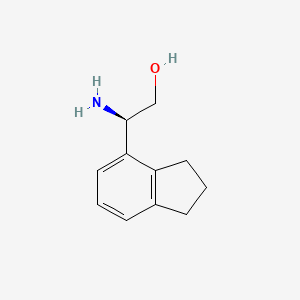
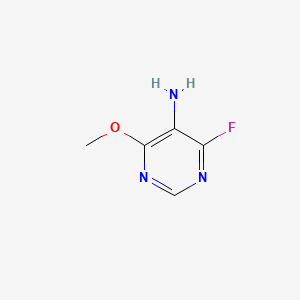
![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)
